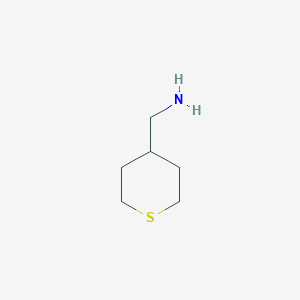

1-(2-Isopropoxy-ethyl)-piperazine

Vue d'ensemble

Description

The compound "1-(2-Isopropoxy-ethyl)-piperazine" is a derivative of piperazine, which is a chemical structure that serves as a backbone for various pharmacologically active compounds. Piperazine derivatives have been extensively studied due to their potential therapeutic applications, including their role as antiarrhythmic agents and their affinity for the dopamine transporter (DAT), which is relevant in the context of cocaine abuse therapy .

Synthesis Analysis

The synthesis of piperazine derivatives can involve multiple steps and the use of different starting materials. For instance, the synthesis of 1,4-piperazine-2,5-dione, a related compound, was achieved in a 23% yield over six steps from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate . Similarly, the synthesis of novel piperazine derivatives was performed by connecting substituted piperazine with guanidyl or hydroxyl groups, demonstrating the versatility of piperazine as a scaffold for chemical modifications .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex, and their analysis often requires sophisticated techniques such as single-crystal X-ray analysis, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques help in determining the polymorphic crystalline forms, hydrogen-bonding networks, and the association of molecules in solution . The structural confirmation of synthesized compounds is crucial for understanding their potential interactions with biological targets .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are essential for their synthesis and functionalization. For example, the reaction of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine with epoxy compounds in the presence of isopropyl alcohol or benzene leads to the formation of amino alcohols, which are then reacted with fumaric acid to yield fumarates . These reactions highlight the reactivity of piperazine derivatives and their ability to form new compounds with different properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, boiling points, and crystallinity, are influenced by their molecular structure. For instance, the amino alcohols synthesized from piperazine derivatives appear as viscous high-boiling oils that are insoluble in water but soluble in organic solvents . The solubility characteristics are important for the potential therapeutic use of these compounds, as they affect their bioavailability and pharmacokinetics.

Applications De Recherche Scientifique

Radiolabeled Antagonist for PET Studies

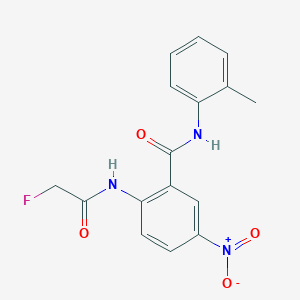

1-(2-Isopropoxy-ethyl)-piperazine derivatives are utilized in positron emission tomography (PET) for studying serotonergic neurotransmission. For example, [18F]4-(2′-methoxyphenyl)-1-[2′-[N-(2′′-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine ([18F]p-MPPF) is a notable 5-HT1A antagonist used in this context, aiding in both animal and human studies related to serotonin receptors (Plenevaux et al., 2000).

Potential Therapeutic Agents for Cocaine Abuse

Compounds derived from 1-(2-Isopropoxy-ethyl)-piperazine have been explored for their potential as therapeutic agents in treating cocaine abuse. Studies on hydroxylated derivatives of this compound have shown substantial interaction with dopamine and serotonin transporters, indicating their potential use in this field (Hsin et al., 2002).

Synthesis for Dopamine Uptake Inhibition

The synthesis of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR-12909), a dopamine uptake inhibitor, has been documented. This work involves developing robust processes for preparing the compound in large quantities, focusing on environmental considerations and yield improvement (Ironside et al., 2002).

Interaction with Dopamine Receptors

Research on substituted 1-[2-(diphenylmethoxy)ethyl]piperazines, including variants of 1-(2-Isopropoxy-ethyl)-piperazine, has shown significant interactions with dopamine receptors. These interactions have implications for understanding dopaminergic activity and potential applications in neurological research (Van Der Zee & Hespe, 1985).

Antibacterial Agents

Certain derivatives of 1-(2-Isopropoxy-ethyl)-piperazine have been synthesized and evaluated for their antibacterial activities. These compounds have shown promising results against gram-negative bacteria, including Pseudomonas aeruginosa, suggesting potential use in developing new antibacterial drugs (Matsumoto & Minami, 1975).

Safety And Hazards

The safety and hazards associated with “1-(2-Isopropoxy-ethyl)-piperazine” are not known.

Orientations Futures

There is no specific information available on the future directions of “1-(2-Isopropoxy-ethyl)-piperazine”.

Please note that this information is based on the closest related compounds available and may not fully represent the properties of “1-(2-Isopropoxy-ethyl)-piperazine”. For accurate information, further research and experimental data would be needed.

Propriétés

IUPAC Name |

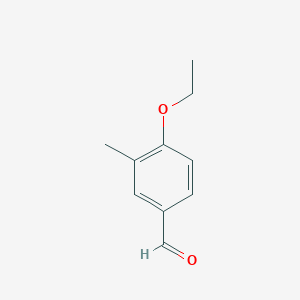

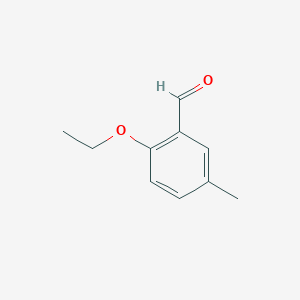

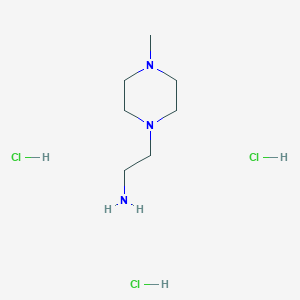

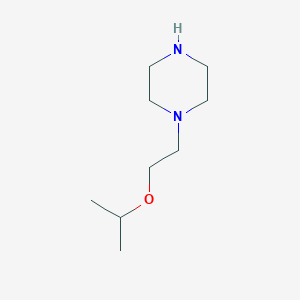

1-(2-propan-2-yloxyethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-9(2)12-8-7-11-5-3-10-4-6-11/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZJSUVDFMFZCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594456 | |

| Record name | 1-{2-[(Propan-2-yl)oxy]ethyl}piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Isopropoxy-ethyl)-piperazine | |

CAS RN |

889939-82-6 | |

| Record name | 1-{2-[(Propan-2-yl)oxy]ethyl}piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(propan-2-yloxy)ethyl]piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.